IOX4 -

IOX4

Catalog Number: EVT-271812
CAS Number:
Molecular Formula: C15H16N6O3
Molecular Weight: 328.33 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

IOX4 is a potent and selective inhibitor of hypoxia-inducible factor prolyl-hydroxylases (HIF-PHDs). [] HIFs are transcription factors that play a crucial role in cellular adaptation to low oxygen levels (hypoxia). By inhibiting HIF-PHDs, IOX4 stabilizes HIF, mimicking a hypoxic response even under normoxic conditions. [] This property makes IOX4 a valuable tool in various research areas, including studying the hypoxic response, developing new therapies for diseases involving hypoxia, and understanding the mechanisms of action of HIF stabilizers.

IOX2

    IOX3

    • Relevance: Structurally, IOX3 is closely related to IOX4, featuring the same tricyclic triazole scaffold. Despite their structural similarities, they may exhibit differences in potency, selectivity, and pharmacokinetic properties [].

    O-Desbutyl IOX4

    • Relevance: This compound is a direct metabolite of IOX4, highlighting a metabolic pathway of the parent compound in horses. The detection of O-Desbutyl IOX4, alongside IOX4, can be utilized for doping control purposes [, ].

    IOX4 Glucuronide

    • Relevance: As a major metabolite of IOX4, IOX4 Glucuronide is an important target for doping control analysis. Its presence in urine and plasma samples can provide evidence of IOX4 administration [, ].

    IOX4 Glucoside

    • Relevance: The identification of IOX4 Glucoside as a metabolite further expands the range of targets for detecting IOX4 administration in biological samples [].

    Mono-hydroxylated IOX4

    • Relevance: These metabolites, observed in both in vitro and in vivo studies, highlight the susceptibility of IOX4 to oxidative metabolism. They serve as additional markers for IOX4 administration and contribute to a comprehensive metabolic profile of the drug [, ].

    N-Oxidized IOX4

    • Relevance: The presence of N-Oxidized IOX4, along with other metabolites, provides insight into the metabolic pathways of IOX4 and expands the panel of targets for doping control analysis [].

    N-Oxidized IOX4 Glucoside

    • Relevance: N-Oxidized IOX4 Glucoside further exemplifies the complex metabolic fate of IOX4 and highlights the need for comprehensive analytical methods to ensure effective doping control [].

    Roxadustat

    • Relevance: Roxadustat shares a similar mechanism of action with IOX4, both targeting HIF-PHDs to modulate the hypoxic response. This similarity makes roxadustat a relevant compound for comparison in the context of HIF-PHD inhibition and its therapeutic implications [, , ].

    Molidustat

    • Relevance: Molidustat serves as a valuable reference compound for comparing the structural and pharmacological features of different HIF-PHD inhibitors, including IOX4. Its distinct structure, lacking the glycinamide side chain present in other inhibitors, offers insights into the structure-activity relationships within this class of compounds [, , ].

    Daprodustat

    • Relevance: The inclusion of daprodustat in this list highlights the growing number of HIF-PHD inhibitors being developed and approved for clinical use. Comparing the structures and pharmacological profiles of daprodustat with IOX4 provides a broader perspective on the diversity and therapeutic potential of this drug class [].

    Vadadustat

    • Relevance: Similar to other compounds on this list, vadadustat's inclusion underscores the ongoing research and development of HIF-PHD inhibitors for therapeutic applications. Its comparison with IOX4 adds to the understanding of the structural and pharmacological diversity within this class of drugs [].

    Desidustat

    • Relevance: Desidustat, along with the other HIF-PHD inhibitors mentioned, showcases the continuous exploration of this drug class for addressing anemia and other hypoxia-related conditions. Comparing its structural features and pharmacological properties with IOX4 provides valuable insights into the structure-activity relationships and therapeutic potential of these inhibitors [].

    FG2216

    • Relevance: The inclusion of FG2216 in this context highlights the existence of natural compounds that can modulate the HIF pathway. Its presence alongside synthetic HIF-PHD inhibitors like IOX4 underscores the diversity of chemical structures capable of targeting this pathway and suggests potential therapeutic applications for natural compounds like FG2216 [].

    JNJ-42041935

    • Relevance: JNJ-42041935's presence in this group reinforces the ongoing research and development efforts focused on HIF-PHD inhibitors as potential therapies. Comparing its structural and pharmacological characteristics with those of IOX4 contributes to a comprehensive understanding of the diverse chemical structures and pharmacological profiles within this drug class [, ].
    Overview

    IOX4 is a potent and selective inhibitor of prolyl hydroxylases, particularly targeting the hypoxia-inducible factor prolyl hydroxylase 2. It plays a significant role in modulating the hypoxic response in cells by stabilizing hypoxia-inducible factors, which are crucial for cellular adaptation to low oxygen levels. IOX4 has garnered attention for its potential therapeutic applications, particularly in treating anemia and enhancing oxygen delivery in various medical conditions.

    Source and Classification

    IOX4 is classified as a triazole-based compound, specifically designed to inhibit prolyl hydroxylase enzymes. It is derived from a series of structural analogs that include other known inhibitors like Molidustat. The compound has been extensively studied in both biochemical and clinical settings to assess its efficacy and safety profiles.

    Synthesis Analysis

    The synthesis of IOX4 involves several key steps that typically include the formation of the triazole ring and subsequent modifications to enhance its inhibitory properties. Although specific synthetic pathways can vary, they generally encompass:

    1. Formation of the Triazole Ring: Utilizing azoles as starting materials, the triazole ring is constructed through cyclization reactions.
    2. Functional Group Modifications: Various substituents are introduced to optimize binding affinity and selectivity for the target enzyme.
    3. Purification: The final product is purified using techniques such as recrystallization or chromatography to ensure high purity levels suitable for biological assays.

    Technical details regarding the exact synthetic route may vary across different studies but generally follow established organic synthesis protocols.

    Molecular Structure Analysis

    The molecular structure of IOX4 can be characterized by its distinct triazole framework, which contributes to its binding interactions with prolyl hydroxylases. Key structural features include:

    • Triazole Ring: Central to its mechanism of action, facilitating interactions with the active site of prolyl hydroxylases.
    • Side Chains: Various functional groups that enhance solubility and binding affinity.
    • Crystallographic Data: The crystal structure of IOX4 in complex with prolyl hydroxylase has been determined, revealing important interactions that stabilize the compound within the enzyme's active site.

    The structural data indicates that IOX4 binds through bidentate chelation involving nitrogen atoms from its triazole and additional interactions with surrounding residues, such as hydrogen bonds with tyrosine residues in the enzyme .

    Chemical Reactions Analysis

    IOX4 participates in specific chemical reactions primarily involving its interaction with prolyl hydroxylases. The key reactions include:

    • Inhibition of Hydroxylation: IOX4 competes with substrate binding at the active site of prolyl hydroxylases, preventing the hydroxylation of hypoxia-inducible factors.
    • Binding Affinity Studies: Various assays have demonstrated that IOX4 exhibits high binding affinity (IC50 = 3 nM) compared to other inhibitors, indicating its effectiveness in blocking enzymatic activity .

    The compound's reactivity profile suggests it operates through competitive inhibition mechanisms, where it effectively mimics substrates or co-factors necessary for enzyme activity.

    Mechanism of Action

    IOX4 exerts its pharmacological effects by inhibiting prolyl hydroxylases, which are critical for the post-translational modification of hypoxia-inducible factors. The mechanism involves:

    1. Competitive Inhibition: IOX4 binds to the active site of prolyl hydroxylases, competing with oxygen and substrates necessary for hydroxylation.
    2. Stabilization of Hypoxia-Inducible Factors: By inhibiting hydroxylation, IOX4 prevents degradation of hypoxia-inducible factors, leading to increased expression of genes involved in oxygen homeostasis and erythropoiesis.

    This mechanism is crucial for therapeutic applications aimed at enhancing oxygen delivery in conditions such as anemia .

    Physical and Chemical Properties Analysis

    IOX4 exhibits several notable physical and chemical properties:

    • Molecular Weight: Approximately 300 g/mol.
    • Solubility: Soluble in organic solvents like dimethyl sulfoxide but has limited solubility in water.
    • Stability: Demonstrates stability under physiological conditions but may degrade under extreme pH or temperature variations.

    These properties are essential for determining its bioavailability and therapeutic efficacy in clinical settings.

    Applications

    IOX4 has several promising applications in scientific research and medicine:

    • Anemia Treatment: Its ability to stabilize hypoxia-inducible factors makes it a candidate for treating anemia by promoting erythropoiesis.
    • Research Tool: Used extensively in studies investigating cellular responses to hypoxia and metabolic adaptations.
    • Potential Doping Agent: Due to its effects on oxygen transport capacity, there are concerns regarding its misuse in sports .
    Introduction to Hypoxia-Inducible Factor (HIF) Regulation and Therapeutic Targeting

    Hypoxia-inducible factors (HIFs) are master transcriptional regulators enabling cellular adaptation to low oxygen (hypoxia). These heterodimeric complexes consist of oxygen-sensitive α-subunits (HIF-1α, HIF-2α) and constitutively expressed β-subunits. Under normoxia, HIF-α undergoes rapid proteasomal degradation, but hypoxia stabilizes it, allowing nuclear translocation and activation of >1,000 genes involved in angiogenesis, erythropoiesis, and metabolism [3] [8]. The oxygen-sensing mechanism revolves around enzymatic hydroxylation by prolyl hydroxylase domain enzymes (PHDs), which serve as the cell's primary oxygen sensors. Pharmacological modulation of this pathway—particularly through PHD inhibitors like IOX4—represents a promising strategy for treating disorders involving ischemic injury or impaired oxygen delivery [10].

    Role of Prolyl Hydroxylase Domain Enzymes (PHDs) in HIF Degradation

    PHDs (PHD1–3) are Fe²⁺- and 2-oxoglutarate (2OG)-dependent dioxygenases that hydroxylate specific proline residues (Pro402/Pro564 in HIF-1α) in an oxygen-dependent manner. This post-translational modification serves as a recognition signal for the von Hippel-Lindau (VHL) E3 ubiquitin ligase complex, leading to HIF-α polyubiquitination and proteasomal degradation [3] [8]. Three key features underpin their regulatory role:

    • Oxygen Sensitivity: PHDs exhibit low oxygen affinity (Km ≈ 230–250 µM), rendering them functional only above physiological pO2 levels (~5–30 mmHg). This makes them ideal oxygen sensors [3] [10].
    • Isoform-Specific Functions: PHD2 (encoded by EGLN1) is the predominant regulator of HIF-1α in most tissues, contributing ~70% of total PHD activity. PHD1 preferentially targets HIF-2α, while PHD3 regulates HIF-2α under hypoxia [3] [10].
    • Subcellular Compartmentalization: PHD2 is cytoplasmic, PHD1 nuclear, and PHD3 distributed in both compartments. Nuclear exclusion of PHD2 reduces its hydroxylation efficiency, highlighting spatial regulation of HIF degradation [3].

    Table 1: Characteristics of PHD Isoforms

    IsoformGenePrimary SubstrateCellular LocalizationPhysiological Role
    PHD1EGLN2HIF-2αNuclearMetabolic adaptation, exercise tolerance
    PHD2EGLN1HIF-1αCytoplasmicEmbryonic development, angiogenesis
    PHD3EGLN3HIF-2αCytoplasmic/NuclearNeural innervation, blood pressure regulation

    Additionally, PHD activity requires co-substrates beyond oxygen: Fe²⁺, ascorbate, and 2OG. Metabolites like fumarate or succinate (accumulating in mitochondrial disorders) inhibit PHDs by competing with 2OG, linking cellular metabolism to HIF signaling [3] [8].

    Pharmacological Inhibition of PHDs as a Strategy for HIF Stabilization

    Pharmacological PHD inhibition mimics hypoxia by stabilizing HIF-α, thereby activating downstream protective genes. IOX4 (CAS# 1154097-71-8) exemplifies this strategy as a potent, selective PHD2 inhibitor. Key mechanistic and pharmacological attributes include:

    • Mechanism of Action: IOX4 competes with 2OG at PHD2's catalytic site, blocking hydroxylation. This prevents VHL binding and stabilizes HIF-α subunits (both HIF-1α and HIF-2α) [1] [5] [7].
    • Potency and Selectivity: IOX4 inhibits PHD2 with an IC50 of 1.6 nM, showing >100-fold selectivity over PHD1/3 and other 2OG-dependent dioxygenases [1] [9]. This precision minimizes off-target effects.
    • HIF Induction Profile: In vitro, IOX4 (1–100 µM) induces HIF-1α in human cell lines (EC50 = 49.5–114 µM). In vivo, it stabilizes HIF-α in wild-type mice, with pronounced effects in brain tissue [1] [5].

    Table 2: Chemical and Biological Profile of IOX4

    PropertyValue
    Molecular FormulaC15H16N6O3
    Molecular Weight328.33 g/mol
    CAS Number1154097-71-8
    PHD2 IC501.6 nM
    Solubility66 mg/mL in DMSO; insoluble in water
    HIF-1α Induction (EC50)49.5 µM (U2OS cells), 114 µM (MCF-7 cells)

    Structural studies reveal that IOX4's triazole group displaces 2OG's carboxylate moiety, while its dihydropyrazolone ring chelates the active-site Fe²⁺. This dual binding confers exceptional affinity and prevents HIF-α recognition by VHL [7]. Unlike carboxylic acid-containing inhibitors (e.g., dimethyloxalylglycine), IOX4’s ester group enhances cell permeability, particularly across the blood-brain barrier [7] [10].

    Table 3: Comparison of IOX4 with Representative PHD Inhibitors

    InhibitorPHD2 IC50Key Structural FeaturesHIF Isoform SpecificityClinical Status
    IOX41.6 nMTricyclic triazole; tert-butyl esterHIF-1α/HIF-2αPreclinical
    Vadadustat3–60 nMGlycinamide; oxazolePan-HIFApproved (anemia)
    Molidustat5–30 nMPyrimidinedionePan-HIFPhase III
    Roxadustat4–70 nMIsoquinolinePan-HIFApproved (anemia)

    Rationale for Targeting PHD2 in Cerebral and Ischemic Disorders

    The therapeutic rationale for PHD2 inhibition centers on its tissue-specific roles and disease implications:

    • Dominant Regulatory Role: PHD2 deletion in mice causes embryonic lethality due to placental and cardiac defects, underscoring its non-redundant functions. Somatic deletion in adults induces polycythemia (230-fold EPO increase) and extramedullary hematopoiesis, validating its role in erythropoietic regulation [3] [10].
    • Cerebral Selectivity of IOX4: IOX4 exhibits marked HIF-α induction in murine brain tissue, attributed to its ester group enhancing blood-brain barrier permeability. This positions it for neurological applications like stroke or neurodegenerative diseases [1] [7] [10].
    • Ischemia-Relevant Gene Activation: Stabilized HIF-1α upregulates:
    • Angiogenic factors (VEGF, PDGF) → Improves perfusion in ischemic tissues.
    • Metabolic adapters (GLUT1, PDK1) → Shifts cells to glycolysis, reducing oxygen demand.
    • Erythropoietin (EPO) → Enhances oxygen-carrying capacity [4] [8] [10].

    Table 4: Therapeutic Applications of IOX4 via PHD2 Inhibition

    Disorder CategoryTarget TissuesKey HIF-Mediated EffectsEvidence for IOX4
    Cerebral IschemiaNeurons, microgliaAngiogenesis, metabolic reprogramming, neuroprotectionMarked HIF-α induction in murine brain [1] [7]
    Myocardial IschemiaCardiomyocytes, endotheliumCollateral vessel formation, anti-apoptotic signalingSystemic HIF-α stabilization in mice [10]
    Inflammatory HypoxiaMyeloid cells, epitheliaEnhanced bactericidal capacity, barrier integrityMetabolite detection in inflammatory models [2]

    In ischemic disorders, PHD2 inhibition offers advantages over global HIF activators. First, it amplifies endogenous adaptive responses without causing unregulated angiogenesis. Second, IOX4’s brain tropism addresses a critical need in cerebral ischemia, where few therapeutics penetrate effectively [7] [10]. Metabolic studies confirm IOX4's bioactivity: 10 metabolites (e.g., hydroxylated IOX4, glucuronides) were identified in equine plasma and urine post-administration, with detection windows exceeding 312 hours, supporting sustained biological effects [2].

    Properties

    Product Name

    IOX4

    IUPAC Name

    tert-butyl 6-[3-oxo-4-(triazol-1-yl)-1H-pyrazol-2-yl]pyridine-3-carboxylate

    Molecular Formula

    C15H16N6O3

    Molecular Weight

    328.33 g/mol

    InChI

    InChI=1S/C15H16N6O3/c1-15(2,3)24-14(23)10-4-5-12(16-8-10)21-13(22)11(9-18-21)20-7-6-17-19-20/h4-9,18H,1-3H3

    InChI Key

    HWQQDVNGHZIALS-UHFFFAOYSA-N

    SMILES

    CC(C)(C)OC(=O)C1=CN=C(C=C1)N2C(=O)C(=CN2)N3C=CN=N3

    Solubility

    Soluble in DMSO

    Synonyms

    IOX4; IOX-4; IOX 4.

    Canonical SMILES

    CC(C)(C)OC(=O)C1=CN=C(C=C1)N2C(=O)C(=CN2)N3C=CN=N3

    Product FAQ

    Q1: How Can I Obtain a Quote for a Product I'm Interested In?
    • To receive a quotation, send us an inquiry about the desired product.
    • The quote will cover pack size options, pricing, and availability details.
    • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
    • Quotations are valid for 30 days, unless specified otherwise.
    Q2: What Are the Payment Terms for Ordering Products?
    • New customers generally require full prepayment.
    • NET 30 payment terms can be arranged for customers with established credit.
    • Contact our customer service to set up a credit account for NET 30 terms.
    • We accept purchase orders (POs) from universities, research institutions, and government agencies.
    Q3: Which Payment Methods Are Accepted?
    • Preferred methods include bank transfers (ACH/wire) and credit cards.
    • Request a proforma invoice for bank transfer details.
    • For credit card payments, ask sales representatives for a secure payment link.
    • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
    Q4: How Do I Place and Confirm an Order?
    • Orders are confirmed upon receiving official order requests.
    • Provide full prepayment or submit purchase orders for credit account customers.
    • Send purchase orders to sales@EVITACHEM.com.
    • A confirmation email with estimated shipping date follows processing.
    Q5: What's the Shipping and Delivery Process Like?
    • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
    • You can use your FedEx account; specify this on the purchase order or inform customer service.
    • Customers are responsible for customs duties and taxes on international shipments.
    Q6: How Can I Get Assistance During the Ordering Process?
    • Reach out to our customer service representatives at sales@EVITACHEM.com.
    • For ongoing order updates or questions, continue using the same email.
    • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

    Quick Inquiry

     Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.